

Technical Guide to H-D-Ser(SO₃H)-OH for Research Applications

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *H-D-Ser(SOH)-OH*

Cat. No.: *B10784956*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-D-Ser(SO₃H)-OH, also known as O-Sulfo-D-serine, a key compound for neurological research. Given the initial ambiguity in nomenclature, it is critical to clarify that the stable, commercially available compound for research is the sulfonic acid derivative (–SO₃H), not the highly unstable sulfenic acid form (–SOH). This guide details its commercial availability, its role in N-methyl-D-aspartate (NMDA) receptor signaling, and relevant experimental protocols.

Commercial Supplier and Related Compounds

H-D-Ser(SO₃H)-OH is a specialized chemical, and its availability is limited. However, it can be acquired for research purposes. For broader context, suppliers of the parent compound, D-Serine, and the L-isomer, L-Serine O-sulfate, are also included as they may be relevant for comparative studies.

Compound Name	Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
O-Sulfo-D-serine	Santa Cruz Biotechnology	sc-224407	19794-48-0	$C_3H_7NO_6S$	185.16	Research Grade	For Research Use Only. [1]
L-Serine O-sulfate potassium salt	Sigma-Aldrich	S0877	17436-02-1	$C_3H_6KNO_6S$	223.25	Not Specified	
D-Serine	Spectrum Chemical	S1323	312-84-5	$C_3H_7NO_3$	105.09	≥98.5%	Suitable for general research use.
D-Serine	Thermo Fisher Scientific	A12633	312-84-5	$C_3H_7NO_3$	105.09	98%	
D-Serine	RayBiotech	331-11367-1	312-84-5	$C_3H_7NO_3$	105.09	99.31%	

Core Signaling Pathway: NMDA Receptor Co-agonism

D-Serine is a crucial co-agonist at the glycine site of the NMDA receptor, a glutamate-gated ion channel vital for synaptic plasticity, learning, and memory.[\[2\]](#) H-D-Ser(SO₃H)-OH, as a D-Serine analog, is investigated for its potential to modulate this pathway. The binding of both glutamate and a co-agonist (like D-Serine) is required for the NMDA receptor channel to open, allowing Ca²⁺ influx and triggering downstream signaling cascades.

Caption: NMDA receptor activation by glutamate and a co-agonist like D-Serine.

Experimental Protocols

NMDA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of H-D-Ser(SO₃H)-OH for the NMDA receptor glycine site using a radiolabeled ligand.

Methodology:

- Membrane Preparation:
 - Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
 - Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
 - Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
 - Resuspend the final synaptic membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
- Binding Assay:
 - In a 96-well plate, combine the following in order:
 - Assay Buffer (50 mM Tris-HCl, pH 7.4).
 - A fixed concentration of a radiolabeled antagonist for the glycine site (e.g., [³H]MDL 105,519).
 - Varying concentrations of the competitor compound, H-D-Ser(SO₃H)-OH (typically from 1 nM to 1 mM).
 - Synaptic membrane preparation (approximately 100-200 µg of protein).
 - For non-specific binding determination, add a high concentration (e.g., 1 mM) of unlabeled glycine to a set of wells.

- Incubate the plate at 4°C for 30 minutes.
- Detection and Analysis:
 - Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound and free radioligand.
 - Wash the filters three times with ice-cold assay buffer.
 - Place the filters in scintillation vials with scintillation cocktail.
 - Quantify the radioactivity using a liquid scintillation counter.
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the specific binding as a function of the H-D-Ser(SO₃H)-OH concentration and determine the inhibition constant (K_i) using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMDA receptor binding assay.

Caption: Workflow for a competitive NMDA receptor binding experiment.

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References

- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide to H-D-Ser(SO₃H)-OH for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10784956#commercial-suppliers-of-h-d-ser-soh-oh-for-research]

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